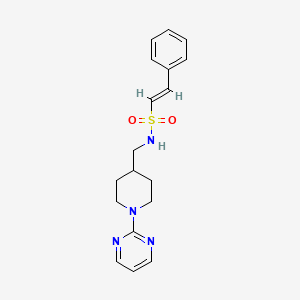
(E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide, commonly known as PPS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPS is a small molecule inhibitor that targets the protein-protein interactions of various cellular signaling pathways.
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound may be related to chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, which are crucial for metabolizing various drugs. The selectivity and potency of such inhibitors are vital for understanding and predicting drug-drug interactions. Studies have identified the most selective inhibitors for different CYP isoforms, highlighting the complex interplay between drug metabolism and the risk of interactions in polypharmacy scenarios (Khojasteh et al., 2011).
Pharmacokinetics and Pharmacodynamics
Research on Bilastine, an antihistamine, sheds light on the importance of understanding the chemical structure, pharmacokinetics, and pharmacodynamics of compounds for effective medical application. Such studies are crucial for developing new medications with improved efficacy and safety profiles (Sharma et al., 2021).
Synthesis and Evaluation of Ligands for D2-like Receptors
The synthesis and evaluation of arylcycloalkylamines, including phenyl piperidines, for their binding affinity and selectivity at D2-like receptors, demonstrate the ongoing research in developing more effective antipsychotic agents. This area of study is key for designing drugs with better therapeutic outcomes and fewer side effects (Sikazwe et al., 2009).
Cannabinoid CB1 Receptors in Nicotine Dependence
Research into cannabinoid CB1 receptor antagonists for treating nicotine dependence highlights the potential of targeting specific neural pathways to combat addiction. These findings suggest that understanding the interaction between different receptors and compounds can lead to novel treatments for smoking cessation (Foll et al., 2008).
Pyrano[2,3-d]pyrimidine Scaffolds in Drug Development
The exploration of pyranopyrimidine scaffolds for pharmaceutical applications underscores the significance of chemical synthesis in drug discovery. The development of these compounds, particularly through the use of hybrid catalysts, illustrates the innovative approaches to creating new medications (Parmar et al., 2023).
Dopamine Receptors and Cognitive Effects
The investigation of angiotensin IV and its analogs in enhancing memory through dopamine receptor interactions exemplifies the complex mechanisms underlying cognitive processes and the potential for therapeutic interventions in cognitive disorders (Braszko, 2010).
Optoelectronic Materials from Quinazolines and Pyrimidines
The study of quinazolines and pyrimidines for the development of optoelectronic materials reveals the interdisciplinary nature of modern scientific research, bridging chemistry and materials science to create novel technologies (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of (E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from the inhibition of inflammatory cell activation and cytokine production .
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and therapeutic effect.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can lead to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD) . In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies .
Propiedades
IUPAC Name |
(E)-2-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-25(24,14-9-16-5-2-1-3-6-16)21-15-17-7-12-22(13-8-17)18-19-10-4-11-20-18/h1-6,9-11,14,17,21H,7-8,12-13,15H2/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSWFVZIQQBZMN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)
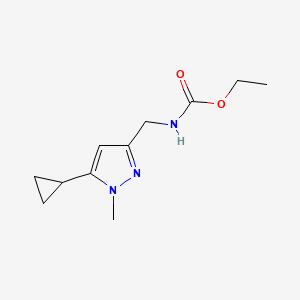
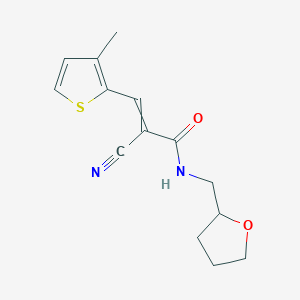
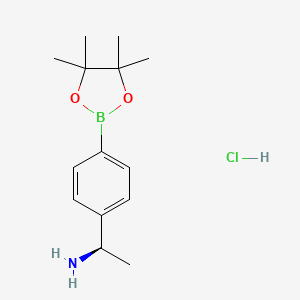
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2468191.png)
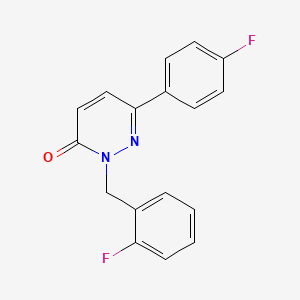

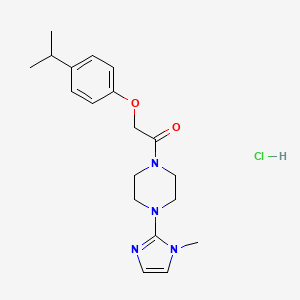


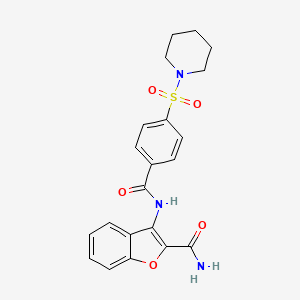
![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)
